Cas no 91340-37-3 (3-{(4-Methoxyphenyl)methylamino}propan-1-ol)

3-{(4-Methoxyphenyl)methylamino}propan-1-ol is a versatile intermediate in organic synthesis, characterized by its amine and alcohol functional groups. The presence of the 4-methoxyphenyl moiety enhances its utility in pharmaceutical and fine chemical applications, particularly as a precursor for bioactive compounds. Its structural features enable facile derivatization, making it valuable for constructing complex molecules. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in reaction schemes requiring controlled reactivity. Its stability under standard conditions ensures reliable handling and storage. This intermediate is particularly advantageous in the development of adrenergic receptor ligands and other pharmacologically relevant targets due to its balanced lipophilicity and reactivity profile.
3-{(4-Methoxyphenyl)methylamino}propan-1-ol structure
91340-37-3 structure
Product Name:3-{(4-Methoxyphenyl)methylamino}propan-1-ol
CAS No:91340-37-3
MF:C11H17NO2
MW:195.258183240891
CID:787849
PubChem ID:5100981
Update Time:2025-06-11

3-{(4-Methoxyphenyl)methylamino}propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-((4-Methoxybenzyl)amino)propan-1-ol
    • 1-Propanol, 3-[[(4-methoxyphenyl)methyl]amino]-
    • 3-(4-methoxybenzylamino)propan-1-ol
    • 3-[(4-methoxyphenyl)methylamino]propan-1-ol
    • 3-([(4-METHOXYPHENYL)METHYL]AMINO)PROPAN-1-OL
    • F71738
    • 91340-37-3
    • 3-{[(4-Methoxyphenyl)methyl]amino}propan-1-ol
    • 3-[(4-methoxybenzyl)amino]propan-1-ol
    • EN300-168473
    • DTXSID60408321
    • CHEMBRDG-BB 4004357
    • 3-(4-methoxy-benzylamino)-propan-1-ol
    • CUWZGYOFFQYIKV-UHFFFAOYSA-N
    • SCHEMBL536987
    • MFCD05863661
    • AKOS002631795
    • 3-{(4-Methoxyphenyl)methylamino}propan-1-ol
    • MDL: MFCD05863661
    • Inchi: 1S/C11H17NO2/c1-14-11-5-3-10(4-6-11)9-12-7-2-8-13/h3-6,12-13H,2,7-9H2,1H3
    • InChI Key: CUWZGYOFFQYIKV-UHFFFAOYSA-N
    • SMILES: OCCCNCC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 195.12600
  • Monoisotopic Mass: 195.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 41.49000
  • LogP: 1.55810

3-{(4-Methoxyphenyl)methylamino}propan-1-ol Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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3-{(4-Methoxyphenyl)methylamino}propan-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:91340-37-3)3-{(4-Methoxyphenyl)methylamino}propan-1-ol
Order Number:A1221531
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:40
Price ($):156
Email:sales@amadischem.com

Additional information on 3-{(4-Methoxyphenyl)methylamino}propan-1-ol

Introduction to 3-{(4-Methoxyphenyl)methylamino}propan-1-ol (CAS No. 91340-37-3)

3-{(4-Methoxyphenyl)methylamino}propan-1-ol, with the chemical formula C10H17N1O2, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 91340-37-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The presence of a 4-methoxyphenyl group and an amine substituent on a propan-1-ol backbone contributes to its unique chemical properties and potential therapeutic applications.

The structural features of 3-{(4-Methoxyphenyl)methylamino}propan-1-ol make it an intriguing candidate for further investigation. The 4-methoxyphenyl moiety, characterized by its electron-donating methoxy group, can influence the electronic properties of the aromatic ring, thereby affecting its interaction with biological targets. Additionally, the amine group provides a site for hydrogen bonding and can participate in various pharmacophoric interactions, which are crucial for drug-receptor binding affinity and specificity.

In recent years, there has been a growing interest in developing novel compounds that can modulate neurological and inflammatory pathways. The amine-substituted alcohols have shown potential in this regard, particularly due to their ability to interact with neurotransmitter receptors and enzymes involved in pain perception and immune responses. 3-{(4-Methoxyphenyl)methylamino}propan-1-ol is no exception and has been explored in several preclinical studies for its potential role in treating conditions such as neuropathic pain and inflammatory disorders.

One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, it shares structural motifs with certain nonsteroidal anti-inflammatory drugs (NSAIDs) and centrally acting analgesics. This similarity suggests that 3-{(4-Methoxyphenyl)methylamino}propan-1-ol might exhibit similar pharmacological effects, albeit with potentially distinct mechanisms of action. The 4-methoxyphenyl group, in particular, has been associated with enhanced binding affinity to certain protein targets, which could be leveraged to improve drug efficacy.

The synthesis of 3-{(4-Methoxyphenyl)methylamino}propan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amine group onto the propan-1-ol backbone is a critical step, as it determines the compound's overall reactivity and biological activity. Advanced synthetic techniques, such as catalytic amination and protecting group strategies, have been employed to achieve high yields and purity levels. These synthetic methodologies are essential for producing sufficient quantities of the compound for both preclinical and clinical studies.

Efforts are ongoing to elucidate the pharmacological profile of 3-{(4-Methoxyphenyl)methylamino}propan-1-ol through both in vitro and in vivo studies. In vitro assays have revealed that this compound can interact with various enzymes and receptors, including those involved in pain signaling pathways. For example, studies have shown that it may inhibit the activity of certain cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, its interaction with serotonin receptors has been explored, suggesting potential applications in mood regulation and anxiety disorders.

In vivo studies have further supported the therapeutic potential of 3-{(4-Methoxyphenyl)methylamino}propan-1-ol. Animal models of neuropathic pain have demonstrated that this compound can reduce pain hypersensitivity, indicating its efficacy in modulating pain perception. Moreover, its anti-inflammatory effects have been observed in models of acute and chronic inflammation, highlighting its potential as a novel therapeutic agent for inflammatory diseases.

The development of new drug candidates often involves optimizing their pharmacokinetic properties to ensure effective delivery to target sites within the body. 3-{(4-Methoxyphenyl)methylamino}propan-1-ol has been subjected to pharmacokinetic profiling to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies have provided valuable insights into how the compound behaves within biological systems and have guided efforts to improve its bioavailability and reduce potential side effects.

The future prospects for 3-{(4-Methoxyphenyl)methylamino}propan-1-ol are promising, given its unique structural features and demonstrated biological activity. Ongoing research aims to refine its chemical structure further to enhance its therapeutic efficacy while minimizing adverse effects. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating preclinical findings into clinical trials and ultimately bringing this compound into clinical use.

In conclusion, 3-{(4-Methoxyphenyl)methylamino}propan-1-ol (CAS No. 91340-37-3) represents a significant advancement in pharmaceutical research due to its innovative structure and promising biological activities. Its potential applications in treating neurological disorders such as neuropathic pain and inflammatory conditions underscore its importance as a drug candidate. With continued research and development efforts aimed at optimizing its pharmacological properties, this compound holds great promise for improving patient outcomes in various therapeutic areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91340-37-3)3-{(4-Methoxyphenyl)methylamino}propan-1-ol
A1221531
Purity:99%
Quantity:5g
Price ($):156
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